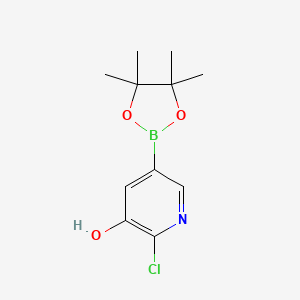
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C14H13N5 and a molecular weight of 251.29 g/mol . This compound is known for its unique structure, which includes a cyclobutanecarbonitrile core attached to a pyridinyl and aminopyrazinyl moiety. It is used in various scientific research applications due to its reactivity and selectivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile typically involves the reaction of 5-amino-2-bromopyrazine with 2-chloro-5-(1-cyanocyclobutyl)pyridine in the presence of a palladium catalyst. The reaction is carried out in toluene at elevated temperatures (around 115°C) under an inert atmosphere . The reaction mixture is then cooled, and the product is purified using flash chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Cyclization Reactions: Reagents such as bromoketones and 2-aminopyridine are used under mild, metal-free conditions.
Oxidation and Reduction: Reagents like I2 and TBHP (tert-Butyl hydroperoxide) are used for oxidation.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Cyclization Reactions: Formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学的研究の応用
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of novel materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and molecular targets are still under investigation, but it is known to interact with various biological macromolecules .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridinyl moiety and are known for their biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
Phenylpyrazoles: These compounds contain a pyrazole bound to a phenyl group and exhibit various pharmacological properties.
Uniqueness
1-(6-(5-Aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile is unique due to its cyclobutanecarbonitrile core, which imparts distinct reactivity and selectivity. This makes it a valuable compound for synthesizing novel heterocyclic structures and exploring new chemical and biological activities.
特性
分子式 |
C14H13N5 |
|---|---|
分子量 |
251.29 g/mol |
IUPAC名 |
1-[6-(5-aminopyrazin-2-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C14H13N5/c15-9-14(4-1-5-14)10-2-3-11(17-6-10)12-7-19-13(16)8-18-12/h2-3,6-8H,1,4-5H2,(H2,16,19) |
InChIキー |
NYUWVBNZXPTPHE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2=CN=C(C=C2)C3=CN=C(C=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


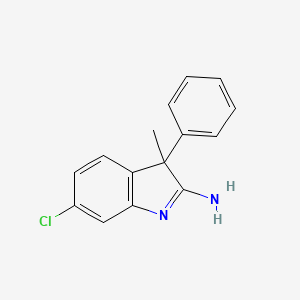
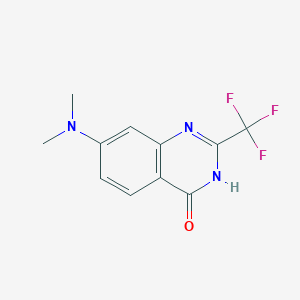


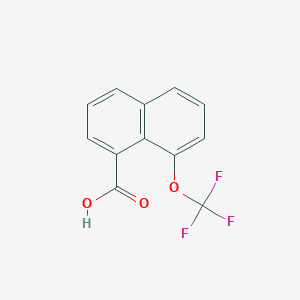
![2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11862215.png)
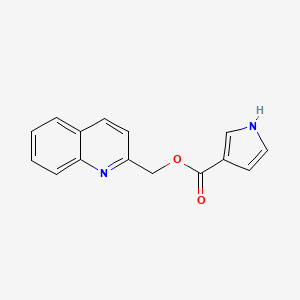

![(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine](/img/structure/B11862229.png)
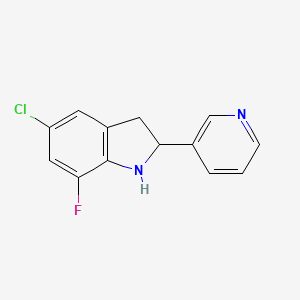

![1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one](/img/structure/B11862237.png)
![Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11862241.png)
